6-Hydroxy-1-naphthoic acid

Übersicht

Beschreibung

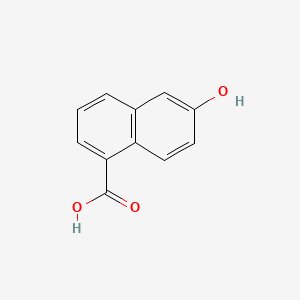

6-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) at the 6th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the hydrolysis of 1-cyanonaphthalene-6-sulfonic acid. This process includes the use of 10% potassium hydroxide (KOH) and potassium hydroxide fusion at 260°C . Another method involves the reaction of furoic acid and anisole under the catalysis of Lewis acid to prepare 6-methoxy-1-naphthoic acid, followed by demethylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dihydroxynaphthoic acids.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Cytochrome P450 monooxygenase (CYP199A2) is commonly used for the oxidation of this compound.

Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and other electrophiles.

Major Products Formed

Oxidation: 6,7-Dihydroxy-2-naphthoic acid.

Substitution: Various substituted naphthoic acids depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitumor Activity

Recent studies have highlighted the role of 6-hydroxy-1-naphthoic acid as a precursor for the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of tyrosine kinase inhibitors, which are crucial in treating several types of cancers, including lung and colorectal cancers. For example, Deritinib, a multi-target tyrosine kinase inhibitor derived from this compound, has shown efficacy against hematological malignancies and solid tumors .

Case Study: Synthesis of Anticancer Agents

A notable case study involved the synthesis of a novel series of naphthoic acid derivatives that exhibited potent antitumor activity. The derivatives were synthesized using this compound as a starting material and were tested against various cancer cell lines. The results indicated that these derivatives displayed significant cytotoxicity, suggesting their potential as therapeutic agents in oncology .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis processes. It is used to produce dyes, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Esterification | Reacted with alcohols under acidic conditions | Formation of esters with improved solubility |

| Amidation | Coupled with amines to form amides | Enhanced biological activity |

| Alkylation | Methylation or ethylation reactions | Generation of diverse naphthoic derivatives |

Material Science Applications

Liquid Crystal Polymers

In materials science, this compound has been employed in the synthesis of liquid crystal polymers. These materials exhibit unique optical properties and are used in display technologies and sensors. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Case Study: Development of Liquid Crystal Epoxy Resins

A study demonstrated the use of this compound in developing cholesteric liquid crystal epoxy resins. These resins exhibited excellent thermal stability and were evaluated for their potential applications in advanced electronic devices. The research indicated that modifying the resin formulation with this compound significantly improved the performance characteristics .

Wirkmechanismus

The mechanism of action of 6-Hydroxy-1-naphthoic acid involves its interaction with various molecular targets. For example, it inhibits the activity of protein kinases by binding to ATP, which blocks the phosphorylation of tyrosine residues . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

- 2-Hydroxy-1-naphthoic acid

- 3-Hydroxy-1-naphthoic acid

- 4-Hydroxy-1-naphthoic acid

- 5-Hydroxy-1-naphthoic acid

- 7-Hydroxy-1-naphthoic acid

- 8-Hydroxy-1-naphthoic acid

These compounds differ in the position of the hydroxyl group on the naphthalene ring, which can influence their chemical properties and reactivity . The unique positioning of the hydroxyl group in this compound contributes to its specific chemical behavior and applications.

Biologische Aktivität

6-Hydroxy-1-naphthoic acid (CAS No. 2437-17-4), also known as OHNA, is a naphthoic acid derivative with significant biological activity. It is primarily recognized for its role as an intermediate in organic synthesis and its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activities of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- Melting Point : 213 °C

Inhibition of Protein Kinases

This compound has been shown to inhibit protein kinases by binding to ATP, which prevents the phosphorylation of tyrosine residues on proteins. This mechanism is crucial in regulating cell signaling pathways involved in cell proliferation and survival .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in tumor cells, making it a candidate for cancer therapy. It has demonstrated efficacy against various cancer cell lines by inhibiting growth factor receptors, which are often overexpressed in tumors .

Antitumor Activity

This compound has been explored for its antitumor properties, particularly in relation to tyrosine kinase inhibitors (TKIs). These compounds are vital in the treatment of hematological malignancies and solid tumors, including lung and colorectal cancers. The compound's ability to inhibit multiple receptor tyrosine kinases positions it as a promising agent in targeted cancer therapies .

Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on various human tumor cell lines. The results indicated significant antiproliferative activity with IC₅₀ values ranging from 2.66 to 8.51 μM across different cancer types, including colon and breast cancers .

| Cell Line | IC₅₀ (μM) |

|---|---|

| Colon Cancer (CXF DiFi) | 2.66 |

| Breast Cancer (MAXF 401NL) | 5.93 |

| Uterus Cancer (UXF 1138L) | 4.07 |

| Colon RKO | 8.51 |

Enzyme Inhibition Assays

In enzyme inhibition assays, this compound displayed strong inhibitory activity against phosphodiesterase PDE-4B2, further supporting its role in modulating cellular signaling pathways .

Safety and Toxicology

While the therapeutic potential of this compound is promising, safety assessments are crucial. The compound exhibits moderate toxicity; thus, appropriate safety measures should be taken when handling it in laboratory settings .

Eigenschaften

IUPAC Name |

6-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJUKCIXTRWAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420184 | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-17-4 | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-hydroxy-1-naphthoic acid interact with its biological targets?

A1: One study investigated the interaction of this compound with Vibrio fischeri ES114 uridine phosphorylase (UpP). [] The crystal structure of the complex revealed that this compound binds to the enzyme's active site. [] While the specific downstream effects of this binding weren't elaborated upon in the abstract, the study suggests that this compound acts as a ligand for UpP, potentially inhibiting its enzymatic activity. []

Q2: Are there any methods to enhance the yield of this compound derivatives?

A2: Yes, one study describes a method for improving the yield of methyl-6-methoxy-1-naphthalene carboxylate, a derivative of this compound. [] The researchers achieved this by reacting dimethyl sulfate with this compound in a specific organic solvent. [] This solvent was characterized by a flash point exceeding 10°C and insolubility in water. [] The reaction also involved the presence of mixed alkali metal carbonates and hydroxides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.